Acemetacin
Overview
Description
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain . It is a carboxymethyl ester of indometacin and is known for its better gastric tolerability compared to its active metabolite, indometacin .
Mechanism of Action
Target of Action
Acemetacin primarily targets the enzyme Cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins , which are key mediators of inflammation and pain .
Mode of Action
This compound acts as a non-selective inhibitor of COX . By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . In the body, this compound is partly metabolized to indomethacin, which also acts as a COX inhibitor .
Biochemical Pathways
The inhibition of COX by this compound leads to a decrease in the production of prostaglandins from arachidonic acid . This results in a reduction of inflammation and pain. Additionally, this compound’s effect also causes changes in systolic and diastolic blood pressure as well as inhibition of platelet aggregation .
Pharmacokinetics
This compound exhibits a high bioavailability of approximately 100% . It is strongly and almost completely bound to plasma proteins . The drug is metabolized by esterolytic cleavage to indomethacin . The half-life of this compound is about 4.5 hours . It is excreted 40% by the kidney and 60% in the feces .
Result of Action
The inhibition of prostaglandin synthesis by this compound results in a reduction of inflammation and pain . This makes this compound effective in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and low back pain, as well as for postoperative pain and inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, liver diseases could change drug disposition, as hepatic damage can produce a reduction in the metabolic activity of several enzymes and therefore decrease intrinsic drug clearance . Furthermore, the gastrointestinal tolerability of this compound is better than that of the related drug indomethacin , suggesting that it may be a safer option for patients with gastrointestinal conditions.
Biochemical Analysis
Biochemical Properties
Acemetacin’s activity is thought to be mainly through its active metabolite indomethacin . It interacts with the enzyme cyclooxygenase (COX), acting as a non-selective inhibitor of the production of pro-inflammatory mediators .
Cellular Effects
This compound strongly inhibits the release of histamine from mast cells and the generation of hyperthermia . It also causes changes in systolic and diastolic blood pressure as well as inhibition of platelet aggregation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of cyclooxygenase (COX), reducing the biosynthesis of prostaglandins . This inhibition is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of this compound .
Temporal Effects in Laboratory Settings
The daily dosage of this compound is 120 mg p.o. (can be increased to 180 mg) and it has a plasma half-life of 1–2 hours . The most common adverse effects are peptic ulceration or gastrointestinal bleeding .
Metabolic Pathways
This compound is highly metabolized and degraded by esterolytic cleavage to form its major and active metabolite indomethacin . It presents other inactive metabolites made by reaction of O-demethylation, N-desacylation and part of them are also transformed by conjugation with glucuronic acid .
Transport and Distribution
The apparent volume of distribution of this compound is in a range of 0.5-0.7 L/kg . This compound is found highly bound to plasma proteins, reaching a percentage higher than 90% of the administered dose .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acemetacin can be synthesized through the alkylation of indomethacin with benzyl bromoacetate in the presence of potassium carbonate (K2CO3) and N,N-dimethylformamide (DMF). The resulting benzyl glycolate ester is then hydrogenated over 10% palladium on charcoal in acetic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process typically includes rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Acemetacin undergoes several types of chemical reactions, including hydrolysis and glucuronidation .
Common Reagents and Conditions
Hydrolysis: This compound is hydrolyzed to its active metabolite, indometacin, in the body.
Glucuronidation: This reaction involves the addition of glucuronic acid to this compound, facilitating its excretion.
Major Products Formed
The major product formed from the hydrolysis of this compound is indometacin, which retains the anti-inflammatory properties of the parent compound .
Scientific Research Applications
Acemetacin has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects . It has applications in:
Chemistry: Used as a model compound in the study of drug solubility and stability.
Biology: Investigated for its effects on cellular pathways involved in inflammation.
Medicine: Used in the treatment of various inflammatory conditions
Industry: Formulated into various pharmaceutical products for pain relief.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory properties but different pharmacokinetic profiles.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness of this compound
This compound is unique in its better gastric tolerability compared to indometacin, making it a preferable option for patients with gastrointestinal sensitivity . Its ability to be metabolized into indometacin allows it to retain the therapeutic benefits while reducing adverse effects .
Properties
IUPAC Name |
2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKOOTNAMONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022540 | |
Record name | Acemetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
637ºC | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>62.4 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |
Record name | SID855677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Acemetacin is a non-selective inhibitor of the production of pro-inflammatory mediators derived from the action of the enzyme COX. COX is essential for the synthesis of prostaglandin E2 and F2 which are molecules derived from fatty acids and stored in the cell membrane. Acetometacine is metabolized and forms its major metabolite indometacin which is also a non-selective inhibitor of COX and exhibits the capacity to inhibit the motility of polymorphonuclear leukocytes and decreased cerebral flow by modulating the nitric oxide pathway and vasoconstriction. | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53164-05-9 | |
Record name | Acemetacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53164-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acemetacin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053164059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | acemetacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acemetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acemetacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACEMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V141XK28X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
151.5ºC | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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